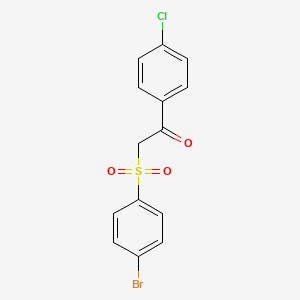
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one is an organic compound that features both bromobenzene and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would be specific to the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzene-1-sulfonyl)-1-phenylethan-1-one
- 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one
- 2-(4-Bromobenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical properties compared to similar compounds.
Properties
CAS No. |
112393-44-9 |
|---|---|
Molecular Formula |
C14H10BrClO3S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10BrClO3S/c15-11-3-7-13(8-4-11)20(18,19)9-14(17)10-1-5-12(16)6-2-10/h1-8H,9H2 |
InChI Key |
KDRVJHQIEDVUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


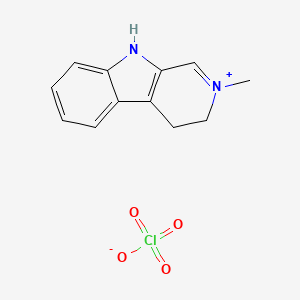
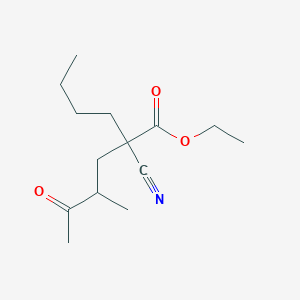
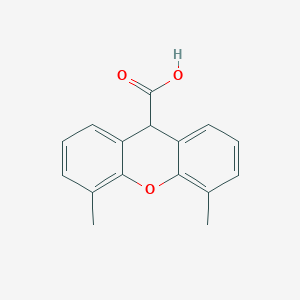
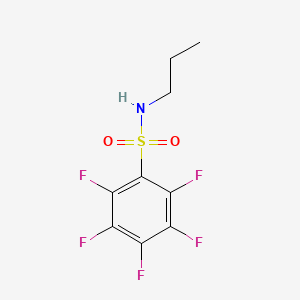
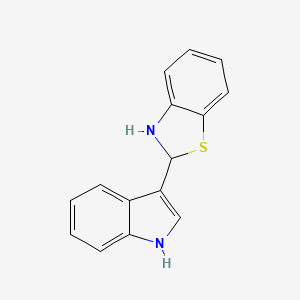
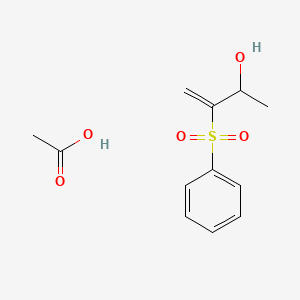
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
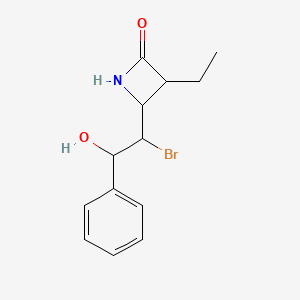
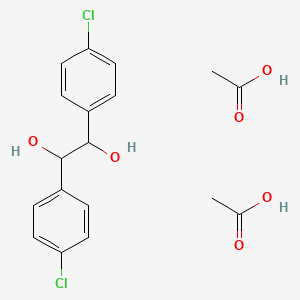
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
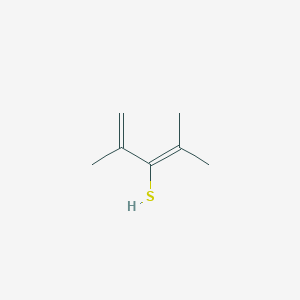


![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
